molecular formula C15H24N4OS B12229512 1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B12229512
M. Wt: 308.4 g/mol
InChI Key: KJCDCYKYMWREBN-UHFFFAOYSA-N
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Description

1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a complex organic compound featuring a pyrimidine ring substituted with tert-butyl and methylsulfanyl groups, linked to a piperazine ring

Preparation Methods

The synthesis of 1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine core: Starting with a suitable pyrimidine precursor, tert-butyl and methylsulfanyl groups are introduced through alkylation and thiolation reactions.

    Piperazine ring attachment: The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired compound.

    Final acetylation: The piperazine derivative undergoes acetylation to yield this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.

Chemical Reactions Analysis

1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydride).

Scientific Research Applications

1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with active sites, while the piperazine ring provides additional binding affinity. The tert-butyl and methylsulfanyl groups contribute to the compound’s lipophilicity and stability, enhancing its bioavailability .

Comparison with Similar Compounds

1-{4-[6-Tert-butyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H24N4OS

Molecular Weight

308.4 g/mol

IUPAC Name

1-[4-(6-tert-butyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C15H24N4OS/c1-11(20)18-6-8-19(9-7-18)13-10-12(15(2,3)4)16-14(17-13)21-5/h10H,6-9H2,1-5H3

InChI Key

KJCDCYKYMWREBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C(C)(C)C)SC

Origin of Product

United States

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